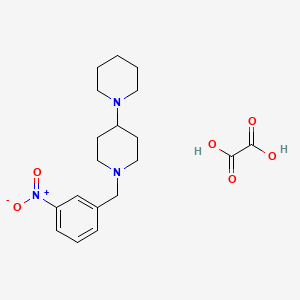![molecular formula C17H13Cl2N3O2 B5121191 N-(2,3-dichlorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5121191.png)
N-(2,3-dichlorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide, commonly known as DMOAA, is a chemical compound that has gained significant attention in scientific research. DMOAA is a member of the oxadiazole family of compounds and has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In
Mécanisme D'action
The mechanism of action of DMOAA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, DMOAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. DMOAA has also been shown to bind to the beta-amyloid protein, which is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects
DMOAA has been shown to have a number of biochemical and physiological effects in various studies. In animal studies, DMOAA has been shown to reduce inflammation and improve cognitive function. DMOAA has also been shown to inhibit the growth of certain cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of DMOAA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMOAA in lab experiments is its relatively simple synthesis method. DMOAA is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using DMOAA in lab experiments is its potential toxicity. DMOAA has been shown to be toxic to certain cells at high concentrations, and more research is needed to fully understand its safety profile.
Orientations Futures
There are many potential future directions for research on DMOAA. One area of interest is the development of DMOAA-based drugs for the treatment of Alzheimer's disease and other inflammatory conditions. Another area of interest is the development of DMOAA-based herbicides for use in agriculture. Additionally, more research is needed to fully understand the biochemical and physiological effects of DMOAA, as well as its potential toxicity and safety profile.
Méthodes De Synthèse
The synthesis of DMOAA involves a multi-step process that begins with the reaction of 2,3-dichlorophenylamine with ethyl chloroacetate to form N-(2,3-dichlorophenyl)acetamide. The resulting compound is then reacted with hydrazine hydrate and acetic anhydride to form 2-(2,3-dichlorophenyl)hydrazinecarboxamide. The final step involves the reaction of 2-(2,3-dichlorophenyl)hydrazinecarboxamide with 3-methylphenyl-5-(2,4,5-trimethyl-1,3-oxazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one to form DMOAA.
Applications De Recherche Scientifique
DMOAA has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, DMOAA has shown promise as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease. In agriculture, DMOAA has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of certain weeds. In materials science, DMOAA has been studied for its potential use as a precursor for the synthesis of various materials, including polymers and metal complexes.
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-10-4-2-5-11(8-10)17-21-14(22-24-17)9-15(23)20-13-7-3-6-12(18)16(13)19/h2-8H,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOJRSZHGYJYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-chloro-4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5121122.png)


![2-(3,4-dimethoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5121139.png)
![N-(3-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5121155.png)

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methoxymethyl)piperidine](/img/structure/B5121163.png)

![benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5121179.png)
![3-phenyl-2-thioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B5121193.png)
![4-methyl-N-(2-(3-nitrophenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5121200.png)
![2-amino-6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4-(4-hydroxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B5121207.png)
![6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5121211.png)
![4-benzyl-1-[3-(benzyloxy)benzyl]piperidine](/img/structure/B5121214.png)